molecular formula C17H11Cl4N3O2 B14555039 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-27-1

4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14555039
CAS No.: 61959-27-1
M. Wt: 431.1 g/mol
InChI Key: MRBYAXDGCJTULF-UHFFFAOYSA-N
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Description

4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,4-dichlorobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,3,5-triazine-2,4(1H,3H)-dione
  • 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3-thione

Uniqueness

4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of two 3,4-dichlorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61959-27-1

Molecular Formula

C17H11Cl4N3O2

Molecular Weight

431.1 g/mol

IUPAC Name

4,6-bis[(3,4-dichlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H11Cl4N3O2/c18-11-3-1-9(5-13(11)20)7-15-16(25)24(17(26)23-22-15)8-10-2-4-12(19)14(21)6-10/h1-6H,7-8H2,(H,23,26)

InChI Key

MRBYAXDGCJTULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=NNC(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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